2-Bromo-4,5-dimethoxyphenethylamine

Beschreibung

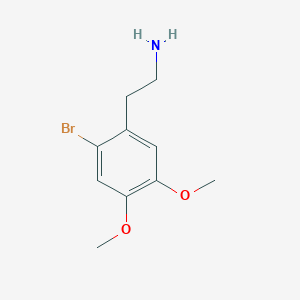

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAFQMMKTNUYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979532 | |

| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63375-81-5 | |

| Record name | 6-Bromo-3,4-dmpea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063375815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Br-4,5-DMPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB9WH4X4A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromo-4,5-dimethoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4,5-dimethoxyphenethylamine, a substituted phenethylamine (B48288) compound. This document details the synthetic pathway from commercially available starting materials, provides step-by-step experimental protocols, and summarizes the key characterization data.

Synthesis

The synthesis of this compound can be accomplished via a three-step process commencing with the bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). The resulting 2-Bromo-4,5-dimethoxybenzaldehyde undergoes a Henry condensation with nitromethane (B149229) to yield the corresponding β-nitrostyrene. Subsequent reduction of the nitroalkene affords the target phenethylamine.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This procedure outlines the bromination of 3,4-dimethoxybenzaldehyde. An alternative method using in situ bromine generation is also described.

-

Method A: Direct Bromination [1][2]

-

Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the mixture at room temperature with stirring.

-

Continue stirring for several hours (e.g., 6 hours) at 20-30 °C.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-Bromo-4,5-dimethoxybenzaldehyde as a white to yellowish crystalline solid.

-

-

Method B: In Situ Bromine Generation [3]

-

To a round bottom flask, add 3,4-dimethoxybenzaldehyde (10 mmol), potassium bromate (B103136) (KBrO₃, 3.3 mmol), and glacial acetic acid (5 mL) at room temperature.

-

Stir the mixture and add 47% hydrobromic acid (HBr, 1 mL) dropwise.

-

Continue stirring for approximately 45 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Pour the mixture into ice water and stir for 10 minutes.

-

Add sodium thiosulfate (B1220275) (Na₂S₂O₃) solution until the color of elemental bromine dissipates.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the product.

-

Step 2: Synthesis of 2-Bromo-4,5-dimethoxy-β-nitrostyrene (Henry Reaction)

This step involves the condensation of the synthesized benzaldehyde (B42025) with nitromethane.[4][5]

-

Suspend 2-Bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

-

Add nitromethane (1.5-2 equivalents) and a base catalyst (e.g., ammonium (B1175870) acetate, ethylenediammonium diacetate, or a catalytic amount of a strong base like DBU) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Upon completion, cool the mixture and collect the precipitated nitrostyrene (B7858105) by filtration.

-

Wash the solid with a cold solvent (e.g., cold ethanol) and dry to obtain 2-Bromo-4,5-dimethoxy-β-nitrostyrene.

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitrostyrene to the target phenethylamine. A facile method using sodium borohydride (B1222165) and copper(II) chloride is presented.[6][7]

-

In a round-bottom flask, suspend sodium borohydride (NaBH₄, 7.5 equivalents) in a mixture of isopropanol (B130326) and water.

-

Carefully add the 2-Bromo-4,5-dimethoxy-β-nitrostyrene (1 equivalent) in portions to the stirred suspension. An exothermic reaction will occur.

-

After the addition is complete, add a solution of copper(II) chloride (CuCl₂, 0.1 equivalents) in water dropwise.

-

Heat the reaction mixture to reflux for approximately 30 minutes.

-

After cooling to room temperature, make the solution basic by adding a 25% sodium hydroxide (B78521) solution.

-

Extract the product with a suitable organic solvent (e.g., isopropanol or dichloromethane).

-

Combine the organic extracts, dry over a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by converting it to its hydrochloride salt by dissolving the free base in a suitable solvent and bubbling with dry HCl gas or adding a solution of HCl in an organic solvent, followed by recrystallization.

Characterization Data

This section summarizes the available physical and spectroscopic data for this compound and its key synthetic intermediate.

Physical Properties

| Compound | Formula | Formula Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 2-Bromo-4,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | White to yellowish crystalline solid | 142-152[2][3][8] | 54593-94-9 |

| This compound Hydrochloride | C₁₀H₁₄BrNO₂ · HCl | 296.6 | Crystalline solid | Not reported | 103275-23-6[9] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, data for its precursors and closely related analogs provide expected spectral characteristics.

2-Bromo-4,5-dimethoxybenzaldehyde

| Data Type | Key Features |

| FTIR (cm⁻¹) | C-Br stretch (~1018), C=O stretch (aldehyde), C=C aromatic stretch, C-O ether stretch.[3] |

| Mass Spec (m/z) | Molecular ion (M⁺) at 244/246 (due to bromine isotopes).[3] |

This compound (Expected)

| Data Type | Expected Key Features |

| ¹H NMR | Aromatic protons (singlets), two methoxy (B1213986) groups (singlets), and two methylene (B1212753) groups of the ethylamine (B1201723) chain (triplets or complex multiplets). |

| ¹³C NMR | Aromatic carbons (including C-Br and C-O), methoxy carbons, and ethylamine carbons. |

| FTIR (cm⁻¹) | N-H stretches (primary amine), C-H stretches (aliphatic and aromatic), C=C aromatic stretch, C-O ether stretch, C-Br stretch. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the isotopic pattern of bromine. Fragmentation would likely involve cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) and loss of the aminoethyl side chain. |

Note: While specific spectral data for the final compound is limited, a searchable GC-MS spectral database from Cayman Chemical reportedly contains this information.[9]

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental work from starting materials to the final purified product.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. sunankalijaga.org [sunankalijaga.org]

- 4. benchchem.com [benchchem.com]

- 5. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxyphenethylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-4,5-dimethoxyphenethylamine. It is intended for researchers, scientists, and drug development professionals. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and synthetic methodologies. A comparative analysis with its well-studied isomer, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), is also presented to provide context for its potential pharmacological properties.

Chemical and Physical Properties

This compound, also known as 6-Bromo-3,4-dimethoxyphenethylamine or 2-Bromo-4,5-DMPEA, is a substituted phenethylamine (B48288).[1] It is structurally isomeric to the more widely researched compound, 2C-B.[2] The chemical and physical properties are summarized in the table below. Data for the hydrochloride salt is more readily available due to its increased stability and crystallinity.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine | [2] |

| Synonyms | 6-Bromo-3,4-dimethoxyphenethylamine, 2-Bromo-4,5-DMPEA | [1] |

| CAS Number | 63375-81-5 (Freebase) | [2] |

| 103275-23-6 (Hydrochloride) | [1] | |

| Molecular Formula | C₁₀H₁₄BrNO₂ | [2] |

| C₁₀H₁₄BrNO₂ · HCl (Hydrochloride) | [1] | |

| Molecular Weight | 260.13 g/mol | [2] |

| 296.6 g/mol (Hydrochloride) | [1] | |

| Appearance | Crystalline solid (Hydrochloride) | [1] |

| Purity | ≥98% (Hydrochloride) | [1] |

| Solubility (Hydrochloride) | DMF: 5 mg/mL, PBS (pH 7.2): 5 mg/mL, DMSO: 1 mg/mL, Ethanol: 1 mg/mL | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years (Hydrochloride) | [1] |

Structure

The chemical structure of this compound consists of a phenethylamine core with a bromine atom at the 2-position and two methoxy (B1213986) groups at the 4- and 5-positions of the phenyl ring.

Chemical Structure:

InChI Key: WGAFQMMKTNUYDH-UHFFFAOYSA-N[2]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers may provide GC-MS data upon request.[1] For the related N-benzyl derivatives, some fragmentation patterns have been described. For instance, the trifluoroacetamide (B147638) derivative of the 2-bromo-4,5-dimethoxybenzyl substituted isomer in GC-MS analysis shows unique fragment ions resulting from the displacement of bromine from the molecular ion.[3]

Synthesis

The synthesis of this compound typically proceeds through a two-step process starting from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).[2]

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This procedure involves the bromination of 3,4-dimethoxybenzaldehyde.

-

Materials: 3,4-dimethoxybenzaldehyde, Methanol, Bromine, Water.

-

Procedure:

-

In a suitable reactor, dissolve 3,4-dimethoxybenzaldehyde in methanol.

-

Cool the solution and add bromine while maintaining the temperature below 40°C. The addition of bromine is exothermic.[2]

-

Stir the reaction mixture at this temperature for 1 hour.

-

Distill off a portion of the methanol, which may initiate the precipitation of the product.

-

Cool the mixture to 20°C and add water with stirring.

-

Filter the resulting slurry and wash the solid with cold methanol.

-

Dry the product in vacuo at 50°C.

-

-

Yield: Approximately 90-92%.

-

Melting Point: 143-146°C.

Step 2: Synthesis of this compound (Reductive Amination)

-

General Workflow:

-

Henry Reaction (nitroaldol condensation): React 2-Bromo-4,5-dimethoxybenzaldehyde with nitromethane (B149229) in the presence of a base to form the corresponding nitrostyrene (B7858105).

-

Reduction: Reduce the nitrostyrene to the phenethylamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Pharmacological Properties (Comparative Analysis)

Direct pharmacological data for this compound is scarce. However, its properties can be inferred through comparison with its extensively studied isomer, 4-bromo-2,5-dimethoxyphenethylamine (2C-B).

Phenethylamines of this class are known to interact with serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[2] Early pharmacological investigations suggest that moving the bromine atom from the 4-position (as in 2C-B) to the 2-position results in a significant decrease in affinity for the 5-HT₂A receptor.[2] This indicates a high degree of sensitivity of the receptor's binding pocket to the location of the halogen substituent.

For context, 2C-B acts as a potent partial agonist at the 5-HT₂A and 5-HT₂C receptors.[4] The psychedelic effects of these compounds are primarily mediated through their action at the 5-HT₂A receptor.

Metabolism (Inferred)

Specific metabolism studies on this compound have not been identified in the reviewed literature. However, the metabolism of the isomeric 2C-B is well-documented and likely provides a model for the metabolic fate of the 2-bromo isomer.

The metabolism of phenethylamines generally involves enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes (e.g., CYP2D6).[2] For 2C-B, metabolism in human liver microsomes proceeds through several pathways:

-

Oxidative deamination: This leads to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid.

-

O-demethylation: Removal of one or both of the methoxy groups.

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

The following diagram illustrates the probable metabolic pathways of this compound, extrapolated from the known metabolism of 2C-B.

Caption: Inferred metabolic pathways of this compound.

Conclusion

This compound is a substituted phenethylamine of significant interest for neuropharmacological research, primarily due to its structural relationship to 2C-B. While its synthesis is achievable from commercially available starting materials, a notable lack of public data exists regarding its specific physicochemical properties, detailed spectroscopic characterization, and, most importantly, its pharmacological profile. The available information strongly suggests that the position of the bromine atom has a critical impact on its affinity for serotonin receptors. Further research is required to fully elucidate the binding affinities, functional activities, and metabolic fate of this compound to understand its potential as a research tool and its pharmacological and toxicological profile.

References

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxyphenethylamine

CAS Number: 63375-81-5 (Freebase), 103275-23-6 (Hydrochloride)

Synonyms: 6-Bromo-3,4-dimethoxyphenethylamine, 2-Bromo-4,5-DMPEA

Introduction

2-Bromo-4,5-dimethoxyphenethylamine is a substituted phenethylamine (B48288) compound. As a positional isomer of the well-known psychedelic substance 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), it is of significant interest to researchers in the fields of pharmacology, toxicology, and analytical chemistry. This technical guide provides a comprehensive overview of the available scientific information regarding its synthesis, chemical properties, pharmacological profile, and analytical methods for its identification and quantification.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and its hydrochloride salt is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | This compound (Freebase) | This compound HCl |

| CAS Number | 63375-81-5[1] | 103275-23-6[2][3] |

| Molecular Formula | C₁₀H₁₄BrNO₂ | C₁₀H₁₄BrNO₂ · HCl[2][3] |

| Molecular Weight | 260.13 g/mol | 296.59 g/mol |

| Appearance | - | Crystalline solid[2][3] |

| Purity | - | ≥98%[2][3] |

| Solubility | - | DMF: 5 mg/ml, DMSO: 1 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 5 mg/ml[2][3] |

Synthesis

The synthesis of this compound typically starts from 3,4-dimethoxytoluene. The general synthetic route involves the bromination of the aromatic ring, followed by functional group manipulations to introduce the ethylamine (B1201723) side chain.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

A common precursor for the synthesis of this compound is 2-Bromo-4,5-dimethoxybenzaldehyde. A general method for its preparation is as follows:

-

Bromination of 3,4-dimethoxybenzaldehyde (B141060): 3,4-dimethoxybenzaldehyde is dissolved in a suitable solvent, such as methanol.

-

Bromine is added to the solution, and the reaction is stirred at a controlled temperature.

-

The reaction mixture is then heated under reflux.

-

After cooling, water is added to precipitate the product.

-

The resulting solid is filtered, washed, and dried to yield 2-Bromo-4,5-dimethoxybenzaldehyde.

Conversion to this compound

The resulting benzaldehyde (B42025) can then be converted to the final product through a nitrostyrene (B7858105) intermediate, followed by reduction.

-

Formation of the Nitrostyrene: 2-Bromo-4,5-dimethoxybenzaldehyde is reacted with nitromethane (B149229) in the presence of a catalyst.

-

Reduction to the Phenethylamine: The resulting nitrostyrene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

dot

Caption: General synthetic workflow for this compound.

Pharmacological Profile

Detailed pharmacological data for this compound is limited. However, based on its structural similarity to other phenethylamines, its primary mechanism of action is expected to be through interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily.

Comparative Pharmacology with 2C-B

The pharmacology of the closely related isomer, 2C-B, is well-documented and provides a basis for predicting the potential activity of this compound. 2C-B is a potent partial agonist at the 5-HT₂A and 5-HT₂C receptors.[4][5] The position of the bromine atom on the phenyl ring is known to significantly influence receptor affinity and efficacy in this class of compounds. It is hypothesized that moving the bromine from the 4-position (as in 2C-B) to the 2-position may alter its binding orientation within the receptor pocket, potentially leading to a different pharmacological profile.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Related Phenethylamines

| Compound | 5-HT₂A | 5-HT₂B | 5-HT₂C |

| 2C-B | 5.1 | 130 | 2.0 |

| DOB | 0.5 | 10 | 1.0 |

| This compound | Data not available | Data not available | Data not available |

Data for 2C-B and DOB are provided for comparative purposes. DOB (2,5-Dimethoxy-4-bromoamphetamine) is a closely related amphetamine.

Putative Signaling Pathway

As a presumed serotonergic agonist, this compound is expected to activate G-protein coupled receptors (GPCRs), primarily the 5-HT₂A receptor. This activation would likely initiate the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to downstream cellular responses.[6][7]

dot

Caption: Putative Gq-coupled signaling pathway for serotonergic phenethylamines.

Metabolism and Toxicology

The acute toxicity of this compound has not been determined. For its isomer 2C-B, overdoses have been associated with sympathomimetic effects such as tachycardia, hypertension, and hyperthermia, as well as pronounced hallucinogenic experiences.[5][8]

Analytical Methods

The identification and quantification of this compound in seized materials or biological samples are crucial for forensic and research purposes. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of phenethylamines. Derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of these compounds.

Table 3: Exemplar GC-MS Parameters for Phenethylamine Analysis

| Parameter | Value |

| Column | DB-5MS (or equivalent) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Oven Program | Temperature ramp from 100°C to 295°C |

| Detector | Mass Spectrometer (Electron Ionization) |

| Derivatizing Agent | N-methyl-bis-trifluoroacetamide (MBTFA) or similar |

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detectors, such as a diode array detector (DAD) or a mass spectrometer (MS), is also a valuable technique for the analysis of phenethylamines.

dot

Caption: General analytical workflow for the identification and quantification of phenethylamines.

Conclusion

This compound is a compound of interest due to its structural relationship to known psychoactive substances. While a complete scientific profile is not yet available, this guide consolidates the existing knowledge on its chemical properties, synthesis, and analytical characterization. Further research is needed to fully elucidate its pharmacological, metabolic, and toxicological profiles to better understand its potential effects and risks. The information provided herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 5. 2C-B - Wikipedia [en.wikipedia.org]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 2-Bromo-4,5-dimethoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the analytical reference standard, 2-Bromo-4,5-dimethoxyphenethylamine. The document details quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside comprehensive experimental protocols for these analytical techniques. This guide is intended to support research, forensic analysis, and pharmacological investigations involving this compound.

Spectroscopic and Spectrometric Data

The following sections present the key spectroscopic and spectrometric data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra exhibit characteristic signals corresponding to the unique hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃) [1]

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 6.99 (s, 1H) | Aromatic H | 149.0 | Aromatic C-O |

| 6.70 (s, 1H) | Aromatic H | 148.1 | Aromatic C-O |

| 3.86 (s, 3H) | Methoxy (-OCH₃) | 131.0 | Aromatic C |

| 3.84 (s, 3H) | Methoxy (-OCH₃) | 114.9 | Aromatic C-H |

| 2.98 (t, 2H) | -CH₂- | 114.2 | Aromatic C-H |

| 2.74 (t, 2H) | -CH₂- | 113.8 | Aromatic C-Br |

| 1.45 (s, 2H) | Amine (-NH₂) | 56.2 | Methoxy C |

| 56.1 | Methoxy C | ||

| 42.1 | -CH₂- | ||

| 38.6 | -CH₂- |

Note: s = singlet, t = triplet. Spectral data may vary slightly depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.

Table 2: Characteristic IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂, -OCH₃) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1515-1450 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Aryl Ether |

| 1050-1020 | C-O stretch | Aryl Ether |

| 850-750 | C-H bend | Aromatic Ring |

| 700-600 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry is employed for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation based on fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of phenethylamines.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₄BrNO₂ | [2] |

| Molecular Weight | 260.13 g/mol | [2] |

| Major Fragment Ions (m/z) | To be determined from spectral data | |

| Ionization Mode | Electron Ionization (EI) |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Add a small drop of TMS to the NMR tube to serve as a reference (δ 0.00 ppm).

-

Acquisition: Place the NMR tube in the spectrometer's probe.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Apply a baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory)

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate the compound from any impurities and obtain its mass spectrum for identification and molecular weight determination.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

-

Autosampler

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or ethyl acetate.

-

GC Method Setup:

-

Injector: Set the injector temperature to 250-280°C. Use a split or splitless injection mode.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280-300°C) to ensure elution of the compound.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230°C.

-

Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-550).

-

Transfer Line: Set the transfer line temperature to 280°C to prevent condensation.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. Compare the obtained spectrum with library spectra for confirmation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

References

Unveiling the Molecular Interactions of 2-Bromo-4,5-dimethoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of 2-Bromo-4,5-dimethoxyphenethylamine, more commonly known as 4-Bromo-2,5-dimethoxyphenethylamine or 2C-B. As a synthetic phenethylamine (B48288) with psychedelic properties, understanding its interactions with neuronal receptors is crucial for the fields of pharmacology, neuroscience, and drug development. This document summarizes the available quantitative data, details the experimental protocols used in its study, and visualizes the key signaling pathways it modulates.

Core Biological Activity: A Profile of Receptor Interactions

2C-B is recognized for its high affinity for central serotonin (B10506) receptors, which is believed to be the primary mechanism behind its psychoactive effects.[1] Its pharmacological profile is complex, exhibiting a range of activities from agonism to antagonism depending on the specific receptor subtype and the experimental system used. The following tables present a consolidated view of the quantitative data available in the scientific literature regarding 2C-B's binding affinities and functional potencies at various receptors.

Table 1: Receptor Binding Affinities (Ki) of 2C-B

| Receptor Subtype | Kᵢ (nM) | Species | Reference |

| 5-HT₂ₐ | 1.13 | Human | [2] |

| 5-HT₂ₒ | 13 | Human | [3] |

| 5-HT₂ₑ | - | - | - |

| 5-HT₁ₐ | >1000 | Human | [3][4] |

| α₁ₐ-adrenergic | <1000 | Human | [3] |

| α₂ₐ-adrenergic | <1000 | Human | [5] |

| Dopamine D₁, D₂, D₃ | >1000 | Human | [5] |

| Histamine H₁ | >1000 | Human | [5] |

| TAAR₁ | <1000 | Rat | [3] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity (EC₅₀/IC₅₀ and Eₘₐₓ) of 2C-B

| Receptor Subtype | Assay Type | Parameter | Value | Efficacy (Eₘₐₓ) | Species | Reference |

| 5-HT₂ₐ | Calcium Mobilization | EC₅₀ | 0.04-0.5 µM | - | Human | [3] |

| 5-HT₂ₐ | Two-electrode voltage clamp | IC₅₀ | ~30 nM (pIC₅₀ 7.52 ± 0.14) | Antagonist | Rat | Villalobos et al., 2004 |

| 5-HT₂ₒ | Calcium Mobilization | EC₅₀ | - | - | Human | [3] |

| 5-HT₂ₑ | - | - | - | - | - | - |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a biological process by 50%. Eₘₐₓ (Maximum effect): The maximum response achievable from a drug.

Key Signaling Pathways and Experimental Workflows

The primary molecular target of 2C-B is the serotonin 2A (5-HT₂ₐ) receptor, a G-protein coupled receptor (GPCR) that plays a critical role in various neurological processes.[6] Activation of the 5-HT₂ₐ receptor initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway.

5-HT₂ₐ Receptor Signaling Cascade

Upon binding of an agonist like 2C-B, the 5-HT₂ₐ receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of its associated G-protein.[7] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6][8] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[8] The increase in intracellular calcium and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.[9][10][11] The following diagram illustrates a typical workflow for a competitive binding assay to determine the Kᵢ of 2C-B.

Detailed Experimental Protocols

To ensure reproducibility and accurate interpretation of data, detailed methodologies for key experiments are provided below.

Radioligand Competition Binding Assay (for Kᵢ determination)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of an unlabeled compound (2C-B) by its ability to compete with a radiolabeled ligand for a specific receptor (e.g., 5-HT₂ₐ).[9][12][13]

1. Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the 5-HT₂ₐ receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI).

-

Test Compound: this compound (2C-B).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., unlabeled ketanserin (B1673593) or spiperone).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgCl₂, 0.1% BSA).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + excess non-labeled competitor.

-

Competition: Receptor membranes + radioligand + varying concentrations of 2C-B (typically a 10-point dilution series, e.g., from 1 pM to 10 µM).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the 2C-B concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Inositol Monophosphate (IP₁) Accumulation Assay (for functional activity)

This assay measures the functional consequence of Gq-coupled receptor activation by quantifying the accumulation of a downstream signaling molecule, inositol monophosphate (IP₁).[14][15][16][17][18]

1. Materials and Reagents:

-

Cell Line: A stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

-

Test Compound: this compound (2C-B).

-

Reference Agonist: A known 5-HT₂ₐ receptor agonist (e.g., serotonin).

-

Stimulation Buffer: Assay buffer containing LiCl (typically 10-50 mM) to inhibit the degradation of IP₁.

-

IP₁ Assay Kit: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection kit for IP₁.

-

Plate Reader: An HTRF-compatible plate reader.

2. Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well white plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of 2C-B and the reference agonist in stimulation buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and IP₁ Detection: Add the lysis buffer and the HTRF detection reagents (IP₁-d2 and anti-IP₁ cryptate) to each well as per the kit manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for the detection reaction to occur.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor wavelengths.

3. Data Analysis:

-

Calculate the HTRF ratio according to the kit's instructions.

-

Plot the HTRF ratio against the logarithm of the 2C-B concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This electrophysiological technique was used to characterize 2C-B's antagonist activity at the 5-HT₂ₐ receptor.[19][20][21][22][23]

1. Oocyte Preparation:

-

Harvest stage V-VI oocytes from Xenopus laevis.

-

Inject the oocytes with cRNA encoding the rat 5-HT₂ₐ receptor.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply a known concentration of serotonin (the agonist) to elicit an inward current mediated by the expressed 5-HT₂ₐ receptors.

-

To test for antagonism, pre-apply 2C-B for a set duration (e.g., 2 minutes) before co-applying it with serotonin.

3. Data Analysis:

-

Measure the peak amplitude of the serotonin-induced current in the absence and presence of different concentrations of 2C-B.

-

Calculate the percentage of inhibition of the serotonin response by 2C-B.

-

Plot the percentage of inhibition against the logarithm of the 2C-B concentration to determine the IC₅₀ value.

This technical guide provides a foundational understanding of the biological activity of 2C-B, with a focus on its molecular interactions and the methodologies used to study them. The provided data and protocols serve as a valuable resource for researchers in the fields of pharmacology and drug development. Further research is warranted to fully elucidate the complex pharmacological profile of this compound.

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. researchgate.net [researchgate.net]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psilosybiini.info [psilosybiini.info]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. msudenver.edu [msudenver.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]

- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 16. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Reprogramming of somatic cells and nuclei by Xenopus oocyte and egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oocyte maturation in Xenopus laevis is blocked by the hormonal herbicide, 2,4-dichlorophenoxy acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dissociation of ribosomes from oocytes of Xenopus laevis into active subparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Control of metaphase I formation in Xenopus oocyte: effects of an indestructible cyclin B and of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. taylorfrancis.com [taylorfrancis.com]

The Putative Mechanism of Action of 2-Bromo-4,5-dimethoxyphenethylamine on Serotonin Receptors: An In-depth Technical Guide

Introduction

Substituted phenethylamines represent a broad class of psychoactive compounds that have been instrumental in probing the function of the central nervous system, particularly the serotonergic system. A key target for many of these compounds is the serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) implicated in a vast array of physiological and cognitive processes.[1][2][3] This technical guide provides a detailed overview of the putative mechanism of action of 2-Bromo-4,5-dimethoxyphenethylamine at serotonin receptors, with a primary focus on the 5-HT2A subtype. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic signaling.

Core Pharmacological Hypothesis: 5-HT2A Receptor Agonism

Based on extensive structure-activity relationship (SAR) studies of phenethylamine (B48288) derivatives, it is hypothesized that this compound acts as an agonist or partial agonist at the 5-HT2A receptor.[4][5][6] The 2,5-dimethoxy substitution pattern, combined with a halogen at the 4-position of the phenyl ring, is a well-established motif for potent 5-HT2A receptor activity.[7] Compounds like 2C-B and 2,5-Dimethoxy-4-bromoamphetamine (DOB) are potent 5-HT2A receptor agonists, and it is highly probable that this compound shares this pharmacological profile.[8][9][10]

Quantitative Pharmacology of Related Phenethylamines

To provide a quantitative context for the putative action of this compound, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of structurally related compounds at human serotonin receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (EC50, nM) |

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | 5-HT2A | 8 - 1700 | Calcium Mobilization | ~100 |

| 5-HT2C | Moderate to High | Calcium Mobilization | ~200 | |

| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | 5-HT2A | 59 | PI Hydrolysis | ~10 |

| 5-HT2C | High | PI Hydrolysis | ~30 |

Note: Data is compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.[11][12]

Intracellular Signaling Cascade

Activation of the 5-HT2A receptor by an agonist like this compound is expected to initiate a well-characterized intracellular signaling cascade primarily mediated by the Gq/11 family of G proteins.[1][13][14][15][16]

The Gq/11-PLC Pathway

The canonical signaling pathway for the 5-HT2A receptor involves the following steps:[1][16][17]

-

Receptor Activation: The binding of the agonist induces a conformational change in the 5-HT2A receptor.

-

G Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

G Protein Dissociation: The Gαq-GTP and Gβγ subunits dissociate and become active.

-

PLC Activation: The Gαq-GTP subunit activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

DAG and the increased intracellular Ca2+ concertedly activate protein kinase C (PKC).

-

This signaling cascade ultimately leads to the phosphorylation of various downstream protein targets, modulating neuronal excitability and gene expression.[13][14]

Experimental Protocols for Mechanism of Action Studies

The characterization of a compound's mechanism of action at a GPCR involves a suite of in vitro assays. The following are standard protocols used to determine the binding affinity and functional activity of ligands like this compound at serotonin receptors.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test compound.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.

-

Assay Setup: In a 96-well plate, the receptor membranes are incubated with a known concentration of a high-affinity 5-HT2A receptor radioligand (e.g., [3H]ketanserin or [125I]DOI) and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[3]

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[18][19][20][21][22]

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist.

Methodology:

-

Cell Culture: Cells expressing the 5-HT2A receptor are plated in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

Compound Addition: The test compound at various concentrations is added to the wells.

-

Signal Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay directly measures a product of the PLC signaling cascade, providing a robust measure of Gq pathway activation.

Objective: To quantify the functional activity of the test compound by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Methodology:

-

Cell Labeling: Cells expressing the 5-HT2A receptor are incubated with myo-[3H]inositol to radiolabel the cellular phosphoinositide pool.

-

Stimulation: The cells are stimulated with various concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

-

Extraction: The reaction is terminated, and the soluble inositol phosphates are extracted.

-

Separation: The total [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.

-

Quantification: The radioactivity of the inositol phosphate fraction is measured by scintillation counting.

-

Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax of the compound.

Conclusion

While direct experimental evidence for this compound is currently lacking, its structural similarity to well-characterized phenethylamines strongly suggests a mechanism of action centered on agonism at the 5-HT2A receptor. This activity is predicted to engage the canonical Gq/11-PLC signaling pathway, leading to an increase in intracellular calcium and activation of protein kinase C. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis and the comprehensive characterization of its pharmacological profile. Such studies are essential for a deeper understanding of the structure-activity relationships of serotonergic ligands and for the development of novel therapeutics targeting the serotonin system.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. 5-HT2A_receptor [bionity.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. blossomanalysis.com [blossomanalysis.com]

- 14. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 17. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 21. ionbiosciences.com [ionbiosciences.com]

- 22. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic phenethylamine (B48288) with psychedelic properties.[1][2] Structurally related to mescaline, 2C-B has garnered significant interest within the scientific community for its complex pharmacological profile and its effects on the central nervous system.[3] This technical guide provides a comprehensive overview of the current scientific understanding of 2C-B, focusing on its in vitro and in vivo effects. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action.

In Vitro Effects

The in vitro effects of 2C-B are primarily characterized by its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subtype. These interactions are believed to be the foundation of its psychoactive effects.

Receptor Binding and Functional Activity

2C-B exhibits a high affinity for serotonin 5-HT₂A and 5-HT₂C receptors.[3][4] It acts as a partial agonist at these receptors, meaning it binds to and activates them, but with a lower maximal effect compared to a full agonist like serotonin.[1][3] The compound's activity at the 5-HT₂A receptor is considered to be the primary mediator of its hallucinogenic effects.[5] Some studies have also indicated that 2C-B can act as a potent 5-HT₂A receptor antagonist in certain experimental systems, such as Xenopus laevis oocytes.[6] This highlights the complexity of its pharmacology and suggests that its effects may be context-dependent.

N-benzyl substitution of 2C-B has been shown to significantly impact its binding affinity and functional activity at 5-HT₂A and 5-HT₂C receptors.[7]

Table 1: Quantitative In Vitro Data for this compound (2C-B)

| Parameter | Receptor/System | Value | Species/Assay | Reference |

| Kᵢ | 5-HT₂A | 1 nM | Rat Brain ([³H]DOB labeled) | [4] |

| EC₅₀ | 5-HT₂A | 1.2 nM (101% Eₘₐₓ) | Human | [1] |

| EC₅₀ | 5-HT₂B | 13 nM (97% Eₘₐₓ) | Human | [1] |

| EC₅₀ | 5-HT₂C | 0.63 nM (98% Eₘₐₓ) | Human | [1] |

| pIC₅₀ | 5-HT₂A Antagonism | Not specified | Xenopus laevis oocytes | [6] |

Signaling Pathways

The activation of 5-HT₂A receptors by agonists like 2C-B typically initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

In Vivo Effects

In vivo studies, primarily conducted in animal models, have provided valuable insights into the physiological and behavioral effects of 2C-B.

Pharmacokinetics

Following subcutaneous administration in rats, 2C-B has an estimated half-life of 1.1 hours and a volume of distribution of 16 L/kg.[8][9] The compound readily crosses the blood-brain barrier.[8][9] Metabolism of 2C-B occurs in the liver, primarily through oxidative deamination mediated by monoamine oxidase (MAO) enzymes (MAO-A and MAO-B).[1] This process leads to the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[1] Demethylation is another metabolic pathway.[10] Species-specific differences in metabolism have been observed.[11] For instance, human, monkey, and rabbit hepatocytes produce 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), which is not found in dogs, rats, or mice.[1] Conversely, 4-bromo-2,5-dimethoxyphenol (BDMP) is a metabolite unique to mice.[1]

Table 2: Pharmacokinetic Parameters of this compound (2C-B) in Rats

| Parameter | Value | Route of Administration | Reference |

| Half-life (t₁/₂) | 1.1 hours | Subcutaneous | [8][9] |

| Volume of Distribution (Vd) | 16 L/kg | Subcutaneous | [8][9] |

| Brain to Serum Ratio (max) | 13.9 | Subcutaneous | [8][9] |

Behavioral Effects

In rats, 2C-B induces a biphasic effect on locomotor activity, characterized by an initial decrease followed by an increase.[12][13] It also causes deficits in prepulse inhibition (PPI) of the acoustic startle reflex, a measure of sensorimotor gating that is often disrupted in psychiatric disorders.[12][13]

Neurochemical Effects

2C-B has been shown to increase dopamine (B1211576) levels in the nucleus accumbens of rats, while simultaneously decreasing levels of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[12][13] This suggests a potential for monoamine oxidase inhibition.[12]

Electroencephalography (EEG) Effects

The effects of 2C-B on brain electrical activity are dose-dependent. Low doses tend to decrease EEG power spectra and coherence, while high doses can have a biphasic effect, with an initial decrease followed by an increase in EEG power.[12][13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Assays

This assay is used to determine the affinity of a compound for the 5-HT₂A receptor.

A common protocol involves using membranes from cells stably expressing the human 5-HT₂A receptor.[14] A radioligand, such as [³H]ketanserin, is incubated with the membranes in the presence of varying concentrations of the test compound (2C-B). Non-specific binding is determined in the presence of a high concentration of a known 5-HT₂A antagonist. After incubation, the mixture is filtered to separate bound from free radioligand, and the radioactivity on the filters is measured using a scintillation counter. The data is then analyzed to determine the inhibitory constant (Kᵢ) of the test compound.

This system is used to study the functional activity of ion channels and receptors.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs.

-

cRNA Injection: Complementary RNA (cRNA) encoding the receptor of interest (e.g., rat 5-HT₂A receptor) is microinjected into the oocytes.

-

Incubation: The oocytes are incubated to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: Two-electrode voltage-clamp recordings are used to measure the ion currents elicited by the application of an agonist (e.g., serotonin).

-

Antagonist/Partial Agonist Testing: The effect of 2C-B is assessed by pre-incubating the oocytes with the compound before applying the agonist and measuring the change in the current response.

In Vivo Studies

Spontaneous locomotor activity in rodents is typically measured using automated activity chambers. These chambers are equipped with infrared beams, and the animal's movements are recorded as beam breaks over a specified period.

PPI is assessed using a startle reflex testing system. The animal is placed in a chamber where a loud acoustic stimulus (pulse) is presented, and the startle response is measured. In PPI trials, a weaker acoustic stimulus (prepulse) is presented shortly before the pulse. The percentage of inhibition of the startle response by the prepulse is calculated.

This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals.

-

Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., nucleus accumbens).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the aCSF, which is then collected as dialysate.

-

Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection.

EEG recordings in freely moving rats involve the surgical implantation of electrodes onto the skull. These electrodes are connected to a recording system that captures the electrical activity of the brain over time. The EEG data is then analyzed for changes in power spectra and coherence in different frequency bands.

Conclusion

This compound is a potent psychoactive compound with a primary mechanism of action involving partial agonism at serotonin 5-HT₂A and 5-HT₂C receptors. In vitro studies have characterized its binding affinities and functional activities at these receptors, while in vivo research has elucidated its pharmacokinetic profile, behavioral effects, and impact on neurochemistry and brain electrical activity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of 2C-B and other related compounds. A thorough understanding of the in vitro and in vivo effects of 2C-B is crucial for advancing our knowledge of the neurobiology of psychedelics and for the potential development of novel therapeutic agents.

References

- 1. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. ndineuroscience.com [ndineuroscience.com]

- 4. benchchem.com [benchchem.com]

- 5. med-associates.com [med-associates.com]

- 6. benchchem.com [benchchem.com]

- 7. Video: Recording EEG in Freely Moving Neonatal Rats Using a Novel Method [jove.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. What is the Locomotor Activity Test? [sandiegoinstruments.com]

- 11. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. reactionbiology.com [reactionbiology.com]

The Metabolic Fate of 2-Bromo-4,5-dimethoxyphenethylamine in Rats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the metabolism and metabolites of the psychoactive compound 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) in rats. Understanding the metabolic pathways of novel psychoactive substances is crucial for assessing their pharmacological and toxicological profiles. This document summarizes key findings from preclinical studies, details experimental methodologies, and presents metabolic pathways to support further research and development.

Executive Summary

Studies in rats have identified two primary metabolic pathways for 2C-B: oxidative deamination of the ethylamine (B1201723) side chain and O-demethylation of the methoxy (B1213986) groups followed by N-acetylation. These biotransformations result in a range of metabolites, with the deaminated products and their subsequent oxidized and reduced forms, alongside O-desmethyl-N-acetyl derivatives, being the principal compounds identified in rat urine and hepatocytes. The parent compound, 2C-B, has a reported half-life of approximately 1.1 hours and a volume of distribution of 16 L/kg in rats following subcutaneous administration.

Quantitative Data on 2C-B Pharmacokinetics and Metabolism in Rats

While precise quantitative data for all metabolites is not extensively available in the public domain, the following table summarizes key pharmacokinetic parameters and major observed metabolites.

| Parameter | Value | Species/Model | Administration Route | Reference |

| Half-life (t½) | 1.1 hours | Male Wistar Rats | Subcutaneous | [1][2] |

| Volume of Distribution (Vd) | 16 L/kg | Male Wistar Rats | Subcutaneous | [1][2] |

| Major Metabolites (in vivo - urine) | 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, 4-bromo-2,5-dimethoxyphenylacetic acid, 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine, 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine, 1-acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethane, 1-acetoamino-2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethane | Male Wistar Rats | Oral | [3][4] |

| Major Metabolites (in vitro - hepatocytes) | 2-O-Desmethyl-2C-B, 4-bromo-2,5-dimethoxyphenylacetic acid | Male Wistar Rat Hepatocytes | In vitro incubation | [5] |

Key Metabolic Pathways

The metabolism of 2C-B in rats proceeds through two main enzymatic routes as depicted below.

Caption: Metabolic pathways of 2C-B in rats.

Experimental Protocols

The following sections detail the methodologies employed in key studies on 2C-B metabolism in rats.

In Vivo Metabolism Study in Rats

This protocol outlines the general procedure for studying the in vivo metabolism of 2C-B in rats.[3][4]

Caption: Workflow for in vivo metabolism studies.

-

Animal Model: Male Wistar rats are typically used for these studies.[3][4]

-

Drug Administration: 2C-B hydrochloride is administered orally at a dose of 10 mg/kg.[3][4]

-

Sample Collection: Urine is collected over a 24-hour period following administration.[3][4]

-

Sample Preparation: To analyze both free and conjugated metabolites, urine samples undergo enzymatic hydrolysis.[3][4]

-

Extraction: The metabolites are then extracted from the urine using a liquid-liquid extraction method.[3][4]

-

Analysis: The extracted samples are analyzed by gas chromatography-mass spectrometry (GC-MS) for the identification and characterization of the metabolites.[3][4]

In Vitro Metabolism Study using Rat Hepatocytes

This protocol describes the methodology for investigating 2C-B metabolism using isolated rat liver cells.[5]

Caption: Workflow for in vitro hepatocyte studies.

-

Hepatocyte Isolation: Primary hepatocytes are isolated from male Wistar rats using a collagenase perfusion technique.[5]

-

Incubation: The suspended hepatocyte culture is then incubated in the presence of 2C-B.[5]

-

Sample Treatment: The culture fluids are subjected to enzymatic hydrolysis to cleave any conjugated metabolites.[5]

-

Extraction: Metabolites are extracted from the culture medium via liquid-liquid partition.[5]

-

Analysis: The extracted compounds are analyzed by GC-MS to identify the metabolites formed.[5]

Discussion of Findings

The metabolic profile of 2C-B in rats indicates extensive biotransformation. The deamination pathway leads to the formation of an aldehyde intermediate, which is subsequently either reduced to an alcohol or oxidized to a carboxylic acid.[3][4] The second major pathway involves O-demethylation at either the 2- or 5-position of the aromatic ring, followed by N-acetylation of the primary amine.[3][4]

It is important to note the observed differences between in vivo and in vitro findings. While a range of metabolites are identified in the urine of rats administered 2C-B, in vitro studies with rat hepatocytes have highlighted 2-O-Desmethyl-2C-B and the carboxylic acid derivative as the major recovered metabolites.[5] Furthermore, interspecies differences in metabolism have been reported, with some metabolites like 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) not being detected in rats, although they are found in other species.[6] These differences underscore the importance of conducting comprehensive metabolic studies in various species to fully characterize the disposition of a new chemical entity.

Conclusion

This technical guide has summarized the current understanding of the metabolism of this compound in rats. The identified metabolic pathways and metabolites provide a foundational knowledge base for researchers and scientists in the field of drug development and toxicology. The detailed experimental protocols offer a reference for designing and conducting further studies to elucidate the complete metabolic fate and potential pharmacological activity of the metabolites of 2C-B. Future research should aim to quantify the full spectrum of metabolites in various biological matrices and explore the enzymatic systems responsible for their formation.

References

- 1. Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A study of the metabolism of methamphetamine and 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-dimethoxyphenethylamine (2C-B) is a synthetic phenethylamine (B48288) and a potent psychoactive compound. This technical guide provides a comprehensive overview of its pharmacological profile, including its receptor binding affinity, functional activity, pharmacokinetics, and in vivo effects. The primary mechanism of action of 2C-B is as a partial agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the principal signaling pathway.

Introduction

This compound, commonly known as 2C-B, is a psychedelic compound first synthesized by Alexander Shulgin in 1974.[1] Structurally, it is a member of the 2C family of phenethylamines, which are characterized by methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring. 2C-B is recognized for its hallucinogenic, mild stimulant, and entactogenic-like effects.[1][2] Its primary molecular targets are serotonin receptors, particularly the 5-HT2A subtype, which is a key mediator of the effects of classic psychedelic drugs.[1] This guide aims to provide a detailed technical overview of the pharmacological properties of 2C-B for research and drug development purposes.

Receptor Binding Affinity

The affinity of 2C-B for various central nervous system (CNS) receptors has been characterized through radioligand binding assays. The data indicates a high affinity for serotonin 5-HT2 receptors, with lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |

| Serotonin | ||||

| 5-HT₂ₐ | [³H]Ketanserin | 82 | Human | [3] |

| 5-HT₂ₐ | [¹²⁵I]DOI | 6.5 | Rat | [4] |

| 5-HT₂ₒ | [³H]Mesulergine | 130 | Human | [3] |

| 5-HT₂ₒ | [¹²⁵I]DOI | 1.1 | Rat | [4] |

| 5-HT₁ₐ | [³H]8-OH-DPAT | 4,800 | Rat | [4] |

| Adrenergic | ||||

| α₂ₐ | [³H]Rauwolscine | 270 | Rat | [4] |

| Dopamine (B1211576) | ||||

| D₁ | [³H]SCH23390 | >10,000 | Rat | [4] |

| D₂ | [³H]Spiperone | >10,000 | Rat | [4] |

| D₃ | [³H]Spiperone | >10,000 | Rat | [4] |

| Histamine | ||||

| H₁ | [³H]Mepyramine | >10,000 | Rat | [4] |

Functional Activity

The functional activity of 2C-B has been primarily characterized at serotonin 5-HT2 receptors, where it acts as a partial agonist. The potency and efficacy of 2C-B in functional assays are summarized below.

| Receptor | Assay Type | Parameter | Value | Species | Reference |